3-(Trifluoromethyl)pyrazin-2(1H)-one
Description
Significance of Pyrazinone Scaffolds in Contemporary Chemical Research
Pyrazinones, specifically 2(1H)-pyrazinones, represent a crucial class of heterocyclic compounds that are integral to contemporary chemical research, particularly in the realms of medicinal chemistry and drug design. nih.govrsc.org The pyrazinone core is a common motif found in a wide array of natural products that exhibit a broad range of biological properties, including kinase and protease inhibition and quorum sensing activity. acs.org These natural products have been isolated from various sources, including bacteria and marine organisms. rsc.orgsemanticscholar.org
The significance of the pyrazinone scaffold is underscored by its presence in numerous pharmacologically active synthetic molecules. rsc.org A notable example is Favipiravir, an antiviral drug that targets influenza A and B viruses and has been investigated for the treatment of other viral infections. rsc.org Another bioactive compound featuring the pyrazinone core is BMS-764459, a potent antagonist of the corticotropin-releasing factor-1 (CRF1) receptor, which is associated with depression and anxiety-related disorders. rsc.org Furthermore, certain synthetic pyrazinone derivatives have been developed as inhibitors of various enzymes, such as the reverse transcriptase essential for the replication of the human immunodeficiency virus (HIV). rsc.org
The versatility of the pyrazinone scaffold also extends to its use as a key building block in the synthesis of more complex molecules. rsc.org Researchers have utilized pyrazinone-containing peptides, for instance, which have demonstrated the ability to cross the blood-brain barrier and exhibit increased lipophilicity and resistance to enzymatic degradation. rsc.org This highlights the potential of the pyrazinone framework in developing new therapeutic agents with improved pharmacokinetic profiles. rsc.org
| Representative Bioactive Pyrazinone-Containing Molecules |
| Deoxyaspergillic acid |
| Flavacol |
| Phevalin |
| Tyrvalin |
| Arglecin |
| Favipiravir |
| BMS-764459 |
Role of Trifluoromethylation in Enhancing Molecular Properties within Heterocyclic Systems
The introduction of a trifluoromethyl (-CF3) group into heterocyclic systems is a widely employed strategy in medicinal chemistry to enhance the molecular properties of drug candidates. mdpi.combohrium.com The unique electronic properties of the trifluoromethyl group, including its high electronegativity and electron-withdrawing nature, can significantly influence a molecule's physicochemical and biological characteristics. mdpi.comwechemglobal.com
One of the primary benefits of trifluoromethylation is the enhancement of metabolic stability. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group resistant to metabolic degradation. mdpi.com This increased stability can lead to a longer half-life and reduced drug dosage. mdpi.com
Furthermore, the trifluoromethyl group can significantly increase the lipophilicity of a molecule. mdpi.com This property is crucial for improving a drug's ability to permeate biological membranes, which can lead to better oral bioavailability and distribution within the body, including penetration of the blood-brain barrier. mdpi.com The Hansch π value for a -CF3 group is +0.88, indicating its lipophilic nature. mdpi.com
The trifluoromethyl group can also modulate the binding affinity of a molecule to its biological target. mdpi.com Its steric and electronic properties can lead to stronger and more selective interactions with receptors or enzymes. mdpi.comwechemglobal.com For instance, replacing a hydrogen atom with a trifluoromethyl group can deactivate an aromatic ring, which is a well-established strategy for improving drug efficacy. mdpi.com The introduction of this group has been shown to improve the binding selectivity of drug candidates. mdpi.com
| Property | Enhancement by Trifluoromethylation |
| Metabolic Stability | Increased due to the strength of the C-F bond. mdpi.com |
| Lipophilicity | Increased, facilitating membrane permeability. mdpi.com |
| Binding Affinity | Can be enhanced through steric and electronic effects. mdpi.com |
| Bioavailability | Often improved due to enhanced lipophilicity and stability. mdpi.com |
Historical Context of Pyrazinone Synthesis and Modification
The synthesis of pyrazinones has a history that dates back to the early 20th century, with the first methods being described in a few papers. semanticscholar.org However, it was from the 1940s onwards that the preparation of pyrazinones gained significant traction, largely driven by the discovery of their presence in biologically active natural products. semanticscholar.org
One of the earliest and most significant approaches to 2(1H)-pyrazinone synthesis is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, first described by R. G. Jones in 1949. rsc.org This method, and subsequent optimizations by Karmas and Spoerri, has been widely applied to prepare a variety of pyrazinones with potential applications as flavor ingredients and in medicine. nih.gov
Another early method, reported by Tota and Elderfield in 1942, allowed for the preparation of 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones. nih.gov This represented a key development in creating pyrazinones with diverse substitution patterns. nih.gov
In 1947, Baxter and Spring developed a method to synthesize 2(1H)-pyrazinones from diketopiperazines (2,5-piperazinediones). rsc.org This approach involves the conversion of readily available diketopiperazines into chloro-substituted pyrazines, which are then transformed into the desired pyrazinones. nih.gov
Over the years, numerous other synthetic strategies have been developed to overcome the limitations of early methods and to provide more versatile and efficient routes to a wide variety of pyrazinones. semanticscholar.org These include syntheses from 2-chloro ketone oximes and α-amino acid esters, and from oxalic halides and α-aminonitriles, with the latter, known as Hoornaert's method, being a general approach for preparing 3,5-dihalo-2(1H)-pyrazinones. nih.gov
| Year | Key Development in Pyrazinone Synthesis |
| Early 20th Century | First synthetic methods for pyrazinones were described. semanticscholar.org |
| 1942 | Tota and Elderfield reported the synthesis of 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones. nih.gov |
| 1947 | Baxter and Spring developed a method for synthesizing 2(1H)-pyrazinones from diketopiperazines. rsc.org |
| 1949 | R. G. Jones described the one-pot condensation of an α-amino acid amide and a 1,2-dicarbonyl compound. rsc.org |
| 1983 | Vekemans et al. reported a general method for preparing 3,5-dihalo-2(1H)-pyrazinones (Hoornaert's method). nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)-1H-pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-4(11)10-2-1-9-3/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXLIYAYELKHKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=O)N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Trifluoromethyl Pyrazin 2 1h One and Its Derivatives
Established Synthetic Routes to the 3-(Trifluoromethyl)pyrazin-2(1H)-one Core
Established methods for the synthesis of the this compound core often involve multi-step sequences that culminate in the formation of the pyrazinone ring. These methods are characterized by the controlled assembly of the necessary carbon and nitrogen framework.
Multi-step Reaction Sequences
A prominent multi-step synthesis for a closely related derivative, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, provides a foundational approach. This sequence typically commences with the reaction of ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate with ethylenediamine. This initial step forms a dihydropyrazine (B8608421) intermediate which is subsequently oxidized to the aromatic pyrazine (B50134) ring. The final step to obtain this compound would involve the hydrolysis of the ester group.
A variety of reagents and conditions have been explored for the oxidation step, with the choice of oxidant influencing the reaction yield and profile. The following table summarizes the yields obtained with different carboxylic acids used in conjunction with triethyl phosphite (B83602) and bromine as the oxidant.
| Carboxylic Acid | Yield of Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate (%) |
|---|---|
| Formic acid | 39 |
| Dichloroacetic acid | 46 |
| Benzoic acid | 15 |
| 2-Methylpentanoic acid | 23 |
Cyclization Reactions for Pyrazinone Ring Formation
The critical step in many synthetic routes is the cyclization to form the pyrazinone ring. This can be achieved through various strategies, including acid-catalyzed processes and the use of specific cyclizing agents.
Acid-catalyzed cyclization of acetal (B89532) intermediates is a common strategy for the formation of the pyrazinone core. In this approach, a precursor containing a masked aldehyde, such as a dimethoxyacetal, is deprotected under acidic conditions to reveal the aldehyde functionality. This is followed by an intramolecular condensation with an adjacent amide nitrogen to form the heterocyclic ring. For the synthesis of this compound, this would involve a precursor like N-(2,2-dimethoxyethyl)-2,2,2-trifluoroacetamide. The acid, often trifluoroacetic acid (TFA), facilitates both the deprotection of the acetal and the subsequent cyclization. nih.gov
The formation of the pyrazinone ring can also be mediated by specific reagents and catalysts.
Sodium Triacetoxyborohydride (STABH): While primarily known as a mild reducing agent for reductive amination, STABH can be employed in tandem reactions that lead to cyclization. sigmaaldrich.comwikipedia.orgorganic-chemistry.org In the context of pyrazinone synthesis, it can facilitate the reductive amination of a keto-amine precursor, which can then undergo intramolecular cyclization.
Hydrazine (B178648): Hydrazine and its derivatives are classical reagents for the synthesis of pyrazole (B372694) and pyrazolone (B3327878) rings from β-keto esters. nih.govresearchgate.netresearchgate.net The reaction involves the condensation of hydrazine with the dicarbonyl functionality of the β-keto ester, followed by cyclization and dehydration to form the heterocyclic ring.
Iron(III) Chloride (FeCl₃): Iron(III) chloride has emerged as a versatile Lewis acid catalyst in organic synthesis. It can catalyze cyclization reactions by activating carbonyl groups or other functionalities. researchgate.net In the context of pyrazinone synthesis, FeCl₃ can promote the intramolecular cyclization of appropriately substituted acyclic precursors.
Tandem Iminium Cyclization Approaches
Tandem reactions that proceed via an iminium ion intermediate offer an efficient route to pyrazinone derivatives. One such approach is the Ugi four-component reaction (U-4CR) followed by a post-cyclization modification. nih.gov In this strategy, an isocyanide, an aldehyde, a masked amino aldehyde, and a carboxylic acid react to form an advanced intermediate. Subsequent treatment with acid, such as trifluoroacetic acid, triggers the deprotection of the masked aldehyde and initiates a cascade reaction. This leads to the formation of an iminium ion, which then undergoes intramolecular cyclization to yield the 3,4-dihydropyrazin-2(1H)-one core. nih.gov Further oxidation can then lead to the aromatic pyrazin-2(1H)-one.
Novel and Advanced Synthetic Strategies
While established methods provide reliable access to the this compound core, research into novel and more efficient synthetic strategies is ongoing. These advanced methods aim to reduce the number of synthetic steps, improve yields, and employ milder reaction conditions. At present, specific novel strategies for the direct synthesis of this compound are not extensively documented in publicly available literature, indicating an area ripe for further research and development.
Regioselective Synthesis of this compound Analogs
The regioselective synthesis of substituted pyrazin-2(1H)-ones is crucial for establishing structure-activity relationships in drug discovery. A primary strategy for achieving regiocontrol in the synthesis of pyrazinones involves the condensation of α-amino amides with unsymmetrical 1,2-dicarbonyl compounds. The regioselectivity of this reaction is influenced by the nature of the substituents on both reactants and the reaction conditions.
A notable method for preparing a precursor to this compound, specifically ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, starts from ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate. This starting material is reacted with ethylenediamine, followed by an oxidation step to yield the desired pyrazinecarboxylate. This method offers a direct route to a key intermediate that can be further modified.
While direct studies on the regioselective synthesis of a wide range of this compound analogs are not extensively documented, general principles of pyrazinone synthesis can be applied. For instance, the reaction of an α-amino amide bearing a trifluoromethyl group with various 1,2-dicarbonyl compounds would be expected to yield different regioisomers. The careful selection of starting materials and reaction conditions, such as pH and temperature, can favor the formation of the desired isomer.
Table 1: Key Intermediates and Reagents in the Synthesis of this compound Precursors
| Compound/Reagent | Role in Synthesis |
| Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate | Key starting material containing the trifluoromethyl group |
| Ethylenediamine | Provides the nitrogen atoms for the pyrazine ring |
| Oxidizing agents (e.g., bromine) | Aromatization of the dihydropyrazine intermediate |
Asymmetric Synthesis of Chiral this compound Derivatives
The development of asymmetric methods to produce chiral this compound derivatives is of significant interest, as the stereochemistry of a molecule can dramatically affect its biological activity. While specific examples for the asymmetric synthesis of this particular pyrazinone are scarce in the literature, strategies employed for other chiral heterocyclic compounds can provide a conceptual framework.
One potential approach involves the use of chiral auxiliaries. A chiral amine could be used to introduce a stereocenter, which then directs the formation of the pyrazinone ring. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Another promising avenue is organocatalysis. Chiral organocatalysts, such as proline and its derivatives, have been successfully used in the asymmetric synthesis of various nitrogen-containing heterocycles. A catalytic asymmetric reaction between a trifluoromethylated precursor and a suitable reaction partner could provide a direct and efficient route to chiral pyrazinone derivatives.
Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been demonstrated as a facile method to access chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rwth-aachen.de This methodology could potentially be adapted for the synthesis of chiral pyrazinone derivatives bearing a trifluoromethyl group.
Catalytic Approaches in this compound Synthesis
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. A key catalytic step in the synthesis of pyrazinones is the dehydrogenation or oxidation of a dihydropyrazine intermediate to form the aromatic pyrazine ring. While noble metal catalysts can be used, there is a drive to develop more sustainable alternatives.
A patented method for the synthesis of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, a precursor to the target compound, involves a one-pot reaction that can be performed without the isolation of intermediates. nih.gov This process utilizes trialkyl phosphites and a carboxylic acid in pyridine (B92270) or picoline, followed by aromatization with an oxidant like bromine. nih.gov While not strictly a catalytic cycle in the traditional sense for the ring formation, the use of reagents that facilitate the transformation under mild conditions is a key aspect of modern synthetic chemistry.
Photochemical Synthesis of Trifluoromethylated Pyrazinones
Photochemical methods offer unique pathways for the synthesis of complex molecules, often under mild conditions. While the direct photochemical synthesis of this compound has not been specifically reported, photochemical reactions of pyrazin-2(1H)-ones are known. For instance, irradiation of 1-alkyl-5,6-diarylpyrazin-2(1H)-ones in the presence of oxygen can lead to ring-opened products via endoperoxide intermediates. This reactivity highlights the potential for light-induced transformations of the pyrazinone core.
The application of photochemical methods to the synthesis of trifluoromethylated heterocycles is an active area of research. It is conceivable that a photochemical cyclization or rearrangement of a suitably functionalized acyclic precursor could provide a novel route to the this compound scaffold.
Electrochemical Synthesis of Trifluoromethylated Pyrazinones
Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry, offering an alternative to traditional reagents for oxidation and reduction reactions. The electrosynthesis of pyrazine derivatives has been explored, demonstrating the feasibility of forming the pyrazine ring through electrochemical methods.
For example, the electrochemical synthesis of acetylpyrazine (B1664038) has been achieved by the electrolysis of ammonium (B1175870) persulfate to generate sulfate (B86663) radicals, which then react with pyruvic acid to form acetyl groups that substitute onto the pyrazine ring. xmu.edu.cn While this example does not involve the synthesis of the pyrazinone ring itself, it illustrates the potential of electrochemistry to functionalize the pyrazine core. The direct electrochemical synthesis of this compound from appropriate precursors remains an area for future investigation but holds promise as a green and efficient synthetic strategy.
Sustainable and Green Chemistry Approaches to this compound Production
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the production of this compound, this translates to the use of less hazardous reagents, minimizing waste, and improving energy efficiency.
One-pot syntheses, such as the one described for the precursor ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, are inherently greener as they reduce the number of work-up and purification steps, thereby minimizing solvent usage and waste generation. nih.gov The avoidance of hazardous reagents like sodium azide, which has been used in other pyrazine syntheses, is another key aspect of a greener approach. nih.gov
The use of biocatalysis also represents a significant step towards sustainable chemical production. Enzymes can catalyze reactions with high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. While not yet reported for this compound, the enzymatic synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines has been demonstrated, showcasing the potential of biocatalysis in this area.
The development of catalytic systems based on earth-abundant and non-toxic metals is another important goal of green chemistry. Research into such catalysts for the key steps in pyrazinone synthesis could lead to more sustainable manufacturing processes.
Chemical Transformations and Reactivity of the 3 Trifluoromethyl Pyrazin 2 1h One Ring System
Electrophilic Aromatic Substitution on the Pyrazinone Core
Electrophilic aromatic substitution on the pyrazinone core is generally considered difficult. The pyrazine (B50134) ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivate the ring towards attack by electrophiles. researchgate.netquimicaorganica.org This deactivation is analogous to that observed in other azines like pyridine (B92270), which undergo electrophilic substitution only under harsh conditions and typically at the 3- and 5-positions. quimicaorganica.orgquora.com
The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group further exacerbates this deactivation. The -CF3 group exerts a powerful negative inductive effect, withdrawing electron density from the aromatic ring and making it even less nucleophilic. vaia.com Consequently, electrophilic attack on the carbon atoms of the 3-(trifluoromethyl)pyrazin-2(1H)-one ring is highly unfavorable. Reactions such as nitration, which typically employ a mixture of nitric and sulfuric acids to generate the nitronium ion (NO2+), are not expected to proceed under standard conditions. researchgate.netgoogle.comnumberanalytics.comyoutube.commaterialsciencejournal.org Forcing conditions would likely lead to degradation of the molecule rather than selective substitution.
Nucleophilic Additions and Substitutions
In contrast to its inertness towards electrophiles, the electron-poor nature of the this compound ring makes it susceptible to nucleophilic attack. masterorganicchemistry.com Nucleophiles can potentially add to the carbon atoms of the ring or substitute leaving groups at various positions.
N-alkylation at the N1 position is a common reaction for 2(1H)-pyrazinones. In the presence of a base, the proton on the ring nitrogen can be removed, and the resulting anion can react with various electrophiles, such as alkyl halides, to yield N-substituted derivatives.
While the target molecule does not possess a typical leaving group on the ring carbons, related halopyrazines readily undergo nucleophilic aromatic substitution. rsc.orggoogle.com For instance, chloropyrazines react with nucleophiles like methoxide, benzyl (B1604629) oxide, and amines to yield the corresponding substituted products. rsc.orggoogle.com This suggests that if a suitable leaving group were present on the this compound ring, it would be readily displaced by a nucleophile.
The general mechanism for nucleophilic aromatic substitution on such electron-deficient heterocycles involves the attack of the nucleophile on the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. masterorganicchemistry.com The rate of these reactions is enhanced by the presence of electron-withdrawing groups, such as the trifluoromethyl group. masterorganicchemistry.com
Modifications of the Trifluoromethyl Group
The trifluoromethyl group is known for its high stability; however, it can undergo transformations under specific and often harsh reaction conditions. tcichemicals.com
One notable reaction is the hydrolysis of the -CF3 group to a carboxylic acid (-COOH). This transformation can be achieved using strong acidic conditions, such as fuming sulfuric acid in the presence of boric acid. rsc.orgnih.gov This method has been successfully applied to the hydrolysis of trifluoromethyl groups on various aromatic phosphines. rsc.orgnih.gov
Reductive transformations of the trifluoromethyl group are also possible, although less common. Depending on the reagents and conditions, the -CF3 group can be reduced to a difluoromethyl (-CHF2) or a methyl (-CH3) group. These reductions often require potent reducing agents or catalytic systems. researchgate.net
The table below summarizes potential modifications of the trifluoromethyl group based on known chemistry of related aromatic compounds.
| Transformation | Reagents and Conditions | Product Functional Group |
| Hydrolysis | Fuming H2SO4, H3BO3 | Carboxylic Acid (-COOH) |
| Partial Reduction | Specific reducing agents | Difluoromethyl (-CHF2) |
| Full Reduction | Strong reducing agents/catalysis | Methyl (-CH3) |
Oxidative and Reductive Transformations
The pyrazinone ring system can participate in both oxidative and reductive transformations. The pyrazine ring itself is relatively resistant to oxidation. doi.org However, N-oxidation of pyrazines to form pyrazine-N-oxides can be achieved using peracids, such as peracetic acid. doi.org
The lactam functionality within the pyrazinone ring is susceptible to reduction. While general reagents like lithium aluminum hydride (LiAlH4) can reduce lactams, they often lack selectivity. organic-chemistry.org More chemoselective reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), have been used for the facile reduction of tertiary lactams to the corresponding cyclic amines. organic-chemistry.org For N-substituted 3-(trifluoromethyl)pyrazin-2(1H)-ones, this would correspond to the reduction of the carbonyl group at the 2-position to a methylene (B1212753) group, yielding a tetrahydropyrazine (B3061110) derivative.
| Transformation Type | Potential Reaction | Reagents | Expected Product |
| Oxidation | N-Oxidation | Peracids (e.g., peracetic acid) | Pyrazinone-N-oxide |
| Reduction | Lactam Reduction (on N-alkylated substrate) | 9-BBN | N-alkyl-3-(trifluoromethyl)tetrahydropyrazine |
Rearrangement Reactions Involving the Pyrazinone Scaffold
Pyrazin-2(1H)-ones can undergo photochemical rearrangements. rsc.orgpsu.edu Irradiation of 1-alkyl-5,6-diarylpyrazin-2(1H)-ones in the presence of oxygen and a sensitizer (B1316253) can lead to the formation of stable endoperoxide intermediates. rsc.orgpsu.edu These intermediates can then undergo further transformations, including O-O bond fission, addition of a solvent molecule (like an alcohol), and rearrangement, ultimately leading to ring-opened products such as N-alkyl-acetamide derivatives. rsc.orgpsu.edu This type of reactivity highlights a pathway for the skeletal modification of the pyrazinone core under photochemical conditions.
While thermal rearrangements of the basic pyrazinone scaffold are less common, related fused systems have been shown to undergo unprecedented molecular rearrangements under certain conditions, leading to the formation of different heterocyclic systems. mdpi.com
Mechanistic Studies on the Formation of Reactive Intermediates from the Pyrazinone Ring System
The reactivity of this compound is intrinsically linked to the formation of various reactive intermediates. One key aspect to consider is tautomerism. The pyrazinone can exist in a lactam-lactim tautomeric equilibrium, with the 2-hydroxypyrazine (B42338) form being the lactim tautomer. Computational studies on related heterocyclic systems, such as pyrazolones, have been instrumental in determining the relative stabilities of different tautomers in various environments. researchgate.netmdpi.comresearchgate.net The predominant tautomer can significantly influence the molecule's reactivity. For instance, the lactim form presents a hydroxyl group that can be derivatized, and its aromatic character differs from the lactam form.
In nucleophilic substitution reactions, a negatively charged Meisenheimer-type intermediate is proposed. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of the electron-withdrawing trifluoromethyl group.
Under photochemical conditions, as discussed in the rearrangement section, the reaction proceeds through an endoperoxide intermediate formed from the reaction with singlet oxygen. rsc.orgpsu.edu
Mechanistic studies, often supported by computational chemistry, are essential to understand the electronic structure of the pyrazinone ring, predict the most likely sites for chemical attack, and elucidate the pathways through which these transformations occur. researchgate.netorientjchem.org
Derivatization Strategies and Structure Activity Relationship Sar Exploration of 3 Trifluoromethyl Pyrazin 2 1h One Analogs
Systematic Core Ring System Modifications
In a study focused on improving the properties of aminopyridiopyrazinone-based PDE5 inhibitors, several new core ring systems were evaluated. The goal was to identify modifications that could enhance both biological potency and aqueous solubility, two critical parameters for drug development. nih.gov While specific data for 3-(trifluoromethyl)pyrazin-2(1H)-one is not extensively published, the principles from related pyrazinone systems are highly applicable.
Table 1: Representative Core Ring Modifications and Their Impact on Properties (Hypothetical Data Based on General Principles)
| Core Ring System | Rationale for Modification | Predicted Impact on Potency | Predicted Impact on Solubility |
| Pyrazinone (Baseline) | Original scaffold | Baseline | Baseline |
| Imidazo[1,2-a]pyrazinone | Fused ring system to increase rigidity and explore new binding interactions. | Potentially Increased | Variable |
| Pyrido[1,2-a]pyrazinone | Alteration of electronic properties and potential for new vector interactions. | Variable | Potentially Improved |
| Thieno[2,3-b]pyrazinone | Introduction of a sulfur atom to modulate lipophilicity and metabolic stability. | Variable | Potentially Decreased |
Exploration of N-Substituents in the 1-Position
The nitrogen atom at the 1-position of the pyrazinone ring is a prime site for derivatization. The substituent at this position can project into the solvent-exposed region or interact with specific pockets of a target protein, significantly influencing binding affinity and selectivity. The synthesis of N-substituted analogs allows for a systematic exploration of the impact of size, lipophilicity, and electronic properties of the substituent on biological activity.
The direct alkylation of related heterocyclic systems, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, often results in a mixture of N- and O-alkylated products. nih.gov Achieving selective N-alkylation is crucial for a systematic SAR study. The choice of alkylating agent and reaction conditions can direct the substitution to the desired nitrogen atom. For example, in a series of pyrazol-4-yl-pyridine derivatives, N-alkylation was successfully employed to introduce fluorine-bearing side chains, which in turn influenced the lipophilicity and in vivo brain uptake of the compounds. nih.gov
Table 2: Exploration of N-Substituents and Their Potential Effects
| N-Substituent | Rationale | Potential Biological Effect |
| Methyl | Small, lipophilic group to probe for steric constraints. | May increase potency if a small hydrophobic pocket is present. |
| Benzyl (B1604629) | Larger, aromatic group to explore potential π-stacking interactions. | Could enhance binding affinity through aromatic interactions. |
| 2-Fluoroethyl | Introduction of fluorine to modulate pKa and metabolic stability. | May improve pharmacokinetic properties. |
| Carboxymethyl | Introduction of an acidic group to enhance solubility and interact with basic residues. | Could improve aqueous solubility and target specific amino acids. |
Functionalization at Peripheral Positions
Functionalization at the C5 and C6 positions of the pyrazinone ring offers another avenue for optimizing the properties of this compound analogs. Substituents at these positions can influence the electronic distribution within the pyrazinone core and provide additional points of interaction with a biological target.
In a study on pyrazinoic acid analogs as potential antimycobacterial agents, substitutions at the 5- and 6-positions of the pyrazine (B50134) ring were found to be critical for activity. nih.gov Specifically, the introduction of alkylamino groups at these positions led to analogs that were significantly more potent than the parent compound. nih.gov This highlights the importance of exploring a diverse range of substituents at the peripheral positions of the pyrazinone ring to identify key interactions that drive biological activity. Similarly, structure-activity relationship studies on triazolopyrazine compounds have shown that substituents on the pyrazine ring are crucial for their antimalarial activity. nih.gov
Table 3: SAR of Peripheral Substitutions on a Pyrazine Core (Adapted from Pyrazinoic Acid Analogs)
| Position of Substitution | Substituent | Relative Potency |
| 5 | H (Parent Compound) | 1x |
| 5 | Alkylamino | 5-10x |
| 6 | H (Parent Compound) | 1x |
| 6 | Halogen | Variable |
Bioisosteric Replacements Incorporating the Trifluoromethyl Pyrazinone Moiety
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design. The trifluoromethyl (CF3) group itself is often used as a bioisostere for other groups, such as the nitro (NO2), methyl (CH3), or isopropyl group. nih.govresearchgate.netresearchgate.net This substitution can lead to improved metabolic stability, enhanced binding affinity due to the unique electronic properties of fluorine, and increased lipophilicity. nih.govresearchgate.net For instance, the replacement of an aliphatic nitro group with a trifluoromethyl group in a series of CB1 receptor positive allosteric modulators resulted in compounds with greater potency and improved metabolic stability. nih.gov
Conversely, the pyrazinone ring can be considered a bioisostere for other cyclic structures or even acyclic functionalities like amides. nih.gov This allows for the design of novel analogs with potentially improved drug-like properties while retaining the key binding interactions of the parent molecule.
A study on p97 inhibitors provides a direct comparison of the trifluoromethyl group with other bioisosteric replacements at the C-5 position of an indole (B1671886) ring. The results showed that the biological activity was highly sensitive to the nature of the substituent, with the nitro analog being the most potent and the pentafluorosulfanyl (SF5) analog being the least active, demonstrating that the effects of bioisosteric replacement can be context-dependent. nih.gov
Table 4: Comparison of Bioisosteric Replacements for the Trifluoromethyl Group in p97 Inhibitors
| Compound | C-5 Substituent | p97 IC50 (µM) |
| 12 | CF3 | 4.7 |
| 13 | SF5 | 21.5 |
| 23 | NO2 | 0.05 |
| 24 | CH3 | 0.24 |
| 26 | OCF3 | 3.8 |
Scaffold Hopping Strategies with Pyrazinone Derivatives
Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve biological activity. This approach is particularly useful for generating novel intellectual property, overcoming synthetic challenges, or improving the pharmacokinetic properties of a lead compound.
A successful example of scaffold hopping involving a pyrazinone-like core was the development of positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. nih.gov In this work, a known triazolopyridine scaffold was replaced with an imidazo[1,2-a]pyrazin-8-one core, which was identified through computational methods based on 3D shape and electrostatic similarity. nih.gov The resulting new prototype exhibited promising mGlu2 PAM activity and had improved lipophilicity and in vitro clearance compared to its triazolopyridine counterpart. nih.gov
Another application of this strategy involved converting an unstable α,β-unsaturated ketone in a series of antifungal agents into a more stable pyridine (B92270) ring. mdpi.com This scaffold hop not only addressed the stability issue but also maintained the desired biological activity. These examples demonstrate the utility of scaffold hopping in transforming a known pyrazinone-containing molecule into a novel chemical series with potentially superior properties.
Table 5: Example of a Scaffold Hopping Strategy for mGlu2 PAMs
| Scaffold | Key Features | mGlu2 PAM Activity (EC50) |
| Triazolopyridine (Original) | Established scaffold with known SAR. | 2a: High Potency |
| Imidazo[1,2-a]pyrazin-8-one (New) | Computationally identified; improved physicochemical properties. | 3a: 490 nM |
Spectroscopic Characterization and Structural Elucidation of 3 Trifluoromethyl Pyrazin 2 1h One
Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)
Chemical suppliers list the availability of spectroscopic data for this compound, but the actual spectra and detailed peak assignments are not publicly accessible. This information is typically provided to customers upon purchase or inquiry. Without access to this primary data, a detailed analysis and compilation of its spectroscopic characteristics are not possible at this time.
For a typical analysis, one would expect the following:
¹H NMR Spectroscopy: To identify the chemical shifts and coupling constants of the protons on the pyrazinone ring.
¹³C NMR Spectroscopy: To determine the chemical shifts of the carbon atoms, including the characteristic shifts of the trifluoromethyl group and the carbonyl carbon.
¹⁹F NMR Spectroscopy: To observe the signal corresponding to the trifluoromethyl group, which is a key feature of the molecule.
IR Spectroscopy: To identify the characteristic absorption bands for the N-H bond, C=O (carbonyl) group, and C-F bonds.
Mass Spectrometry: To determine the accurate mass of the molecule and its fragmentation pattern, confirming its molecular formula (C₅H₃F₃N₂O).
A summary of expected, though unconfirmed, spectroscopic data is presented in the table below based on general principles of organic spectroscopy.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two protons on the pyrazinone ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the pyrazinone ring, and the carbon of the trifluoromethyl group (likely showing coupling with fluorine). |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| IR | Absorption bands for N-H stretching, C=O stretching, and C-F stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 164.09 g/mol . |
Single Crystal X-Ray Diffraction Analysis of 3-(Trifluoromethyl)pyrazin-2(1H)-one and its Derivatives
A thorough search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound or its direct derivatives. This analytical technique is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. The absence of such data in the public domain means that the crystal packing and solid-state conformation of this compound have not been officially documented and publicly disseminated.
Conformational Analysis Studies
There are no specific conformational analysis studies for this compound found in the public scientific literature. Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Such studies, often employing computational chemistry methods alongside experimental techniques like NMR, would provide insight into the molecule's flexibility, preferred shapes (conformers), and the energy barriers between them. This information is crucial for understanding its chemical reactivity and biological activity. In the absence of dedicated studies, any discussion on the conformational preferences of this compound would be purely speculative.
Theoretical and Computational Investigations of 3 Trifluoromethyl Pyrazin 2 1h One
Quantum Chemical Calculations of Electronic Structure
There is no available published data from quantum chemical calculations detailing the electronic structure of 3-(trifluoromethyl)pyrazin-2(1H)-one. Such calculations would typically provide information on:
Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformation.
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps in identifying electrophilic and nucleophilic sites.
Natural Bond Orbital (NBO) Analysis: A method to study charge distribution, hybridization, and intramolecular interactions.
Without dedicated studies, these electronic parameters remain uncharacterized for this compound.
Prediction of Reactivity and Reaction Pathways
In the absence of computational studies, a theoretical prediction of the reactivity and potential reaction pathways for this compound cannot be substantiated with specific data. Predictive studies in this area often rely on:
Global Reactivity Descriptors: Calculation of parameters such as chemical potential, hardness, softness, and electrophilicity index derived from HOMO and LUMO energies.
Local Reactivity Descriptors (Fukui Functions): Identification of the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Transition State Calculations: Computational modeling of reaction mechanisms to determine activation energies and predict the most favorable reaction pathways.
While general principles of organic chemistry can suggest potential reactivity based on the functional groups present, specific, quantitative predictions for this compound are not available in the literature.
Molecular Modeling for Structural Insights
No molecular modeling or simulation studies, such as molecular dynamics or docking, have been published specifically for this compound. These types of studies are instrumental in understanding:
Conformational Analysis: Exploring the different possible shapes (conformers) of the molecule and their relative energies.
Intermolecular Interactions: Simulating how the molecule might interact with other molecules, such as solvent molecules or biological macromolecules like proteins.
Binding Affinity Predictions: In the context of drug design, predicting how well the molecule might bind to a specific biological target.
The lack of such research means that the dynamic behavior and interaction patterns of this compound at a molecular level have not been computationally explored.
3 Trifluoromethyl Pyrazin 2 1h One As a Building Block in Complex Molecular Synthesis
Utility in the Construction of Fused Heterocyclic Systems
The inherent structure of 3-(Trifluoromethyl)pyrazin-2(1H)-one, featuring a reactive lactam functionality and adjacent carbon and nitrogen atoms, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions typically involve the annulation of a new ring onto the pyrazinone core.
One common strategy involves the reaction of pyrazine (B50134) derivatives with bifunctional reagents to construct bicyclic systems. For instance, derivatives of pyrazines can be used to synthesize pyrrolo[1,2-a]pyrazines. researchgate.net The reaction of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines with various nucleophiles demonstrates that the trifluoromethyl group can be transformed into amide or amidine groups, leading to aromatization and the formation of a stable, fused aromatic system. researchgate.net
Another prominent example is the construction of imidazo[1,2-a]pyrazines, a scaffold found in numerous biologically active molecules. The synthesis of these fused systems can be achieved through reactions that form a five-membered imidazole (B134444) ring fused to the pyrazine core. Research on related pyrazine-2,3-diamines has shown their utility in Groebke-Blackburn-Bienaymé 3-component reactions (GBB-3CR) to produce a library of 2,3-disubstituted imidazo[1,2-a]pyrazin-8-amines. rug.nl This highlights the versatility of the pyrazine core in building fused heterocyclic structures.
The table below summarizes a representative transformation for the construction of a fused heterocyclic system from a pyrazine precursor.
| Precursor | Reagents | Fused System | Key Transformation |
| Pyrazine-2,3-diamine | Aldehyde, Isocyanide, Sc(OTf)₃ | Imidazo[1,2-a]pyrazine | Groebke-Blackburn-Bienaymé 3-component reaction |
Applications in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. The functional group array of this compound makes it a potentially valuable component in such reactions.
The development of MCRs for the synthesis of trifluoromethyl-substituted heterocycles is an active area of research. beilstein-journals.orgresearchgate.net For example, a one-pot MCR has been successfully employed for the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. beilstein-journals.orgresearchgate.net This reaction proceeds via a microwave-assisted, Sonogashira-type cross-coupling of a chloropyrazole carbaldehyde with terminal alkynes in the presence of an amine. beilstein-journals.orgresearchgate.net While this example does not use this compound directly, it illustrates the principle of using a trifluoromethylated heterocycle as a key component in a convergent MCR to rapidly build molecular complexity.
Similarly, metal-free MCRs have been developed for the synthesis of 3-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and a C1 source. nih.gov The amenability of fluorinated building blocks to these efficient reaction cascades underscores the potential of this compound as a substrate for novel MCRs to generate diverse and complex scaffolds. The pyrazinone ring possesses nucleophilic nitrogen atoms and electrophilic carbonyl carbon, which could participate in various MCRs like the Ugi or Passerini reactions under appropriate conditions.
The following table details the components of a representative multicomponent reaction used to generate a complex heterocyclic system.
| Reaction Type | Component 1 | Component 2 | Component 3 | Product |
| GBB-3CR rug.nl | Pyrazine-2,3-diamine | Benzaldehyde | 2,6-dimethylphenyl isocyanide | 2,3-disubstituted imidazo[1,2-a]pyrazin-8-amine |
| Sonogashira MCR beilstein-journals.org | 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde | Terminal Alkyne | tert-Butylamine | 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine |
Role in Target-Oriented Synthesis of Advanced Scaffolds
Beyond its use in library synthesis, this compound and its close derivatives serve as crucial intermediates in the target-oriented synthesis of advanced and functionally complex molecules, particularly in the agrochemical and pharmaceutical sectors.
A key example is the role of its corresponding ester, 3-(trifluoromethyl)pyrazine-2-carboxylic acid ester, as a vital intermediate for the synthesis of biologically active compounds. google.com Notably, this ester is a precursor in the production of the fungicide pyraziflumid. The synthesis of such a complex target relies on the robust and scalable preparation of the core heterocyclic building block, which is then elaborated through a series of strategic chemical transformations. google.com
The broader class of trifluoromethyl-substituted N-heterocycles, such as 3-(trifluoromethyl)-2-pyridone, has also proven indispensable in the synthesis of pharmaceuticals. ossila.com For instance, the pyridone scaffold is a core component of Doravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. ossila.comnih.gov The synthesis of Doravirine involves the coupling of a functionalized 3-(trifluoromethyl)pyridinone derivative, demonstrating the power of these building blocks in constructing complex drug molecules. nih.gov The presence of the trifluoromethyl group in these scaffolds is often critical for achieving the desired biological activity and pharmacokinetic profile. nih.gov
The strategic use of this compound and related structures in multi-step syntheses allows for the precise installation of the trifluoromethylated pyrazine motif into advanced molecular frameworks, enabling the development of new therapeutic agents and crop protection chemicals.
| Building Block Precursor | Target Advanced Scaffold | Application Area |
| 3-(Trifluoromethyl)pyrazine-2-carboxylic acid ester google.com | Pyraziflumid | Agrochemical (Fungicide) |
| 3-Chloro-4-(trifluoromethyl)pyridine derivative nih.gov | Doravirine | Pharmaceutical (Antiviral) |
Future Directions and Emerging Research Avenues for 3 Trifluoromethyl Pyrazin 2 1h One
Development of Novel Synthetic Methodologies
While methods exist for synthesizing pyrazine (B50134) structures, the focus for 3-(Trifluoromethyl)pyrazin-2(1H)-one is shifting towards more efficient, scalable, and sustainable synthetic protocols. Current research on related trifluoromethylated heterocycles provides a roadmap for future innovations. For instance, the synthesis of related pyrazole (B372694) derivatives has been achieved through the condensation of arylhydrazines with fluorinated building blocks like ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate. bibliomed.org Similarly, methods for preparing 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters from alkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoates highlight pathways that could be adapted. google.com
Future research will likely concentrate on several key areas:
Catalysis: Exploring novel catalysts (e.g., transition metal, organocatalysts, or biocatalysts) to improve reaction yields, reduce reaction times, and lower the energy requirements of the synthesis.
Flow Chemistry: Implementing continuous flow manufacturing processes to enhance safety, consistency, and scalability, which is particularly important for industrial-scale production.
Green Chemistry: Utilizing more environmentally benign solvents, reducing the number of synthetic steps (tandem or one-pot reactions), and designing processes that minimize waste.
Alternative Energy Sources: Investigating microwave-assisted and sonication methods, which have shown success in accelerating the synthesis of other fluorinated pyrazoles, to potentially improve the efficiency of pyrazinone synthesis. mdpi.com
| Strategy | Objective | Potential Starting Materials/Reagents | Anticipated Advantages |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Direct C-C or C-N bond formation to build the pyrazinone core | Halogenated pyrazine precursors and appropriate coupling partners | High efficiency and functional group tolerance |
| Microwave-Assisted Organic Synthesis (MAOS) | Accelerate reaction rates and improve yields | Trifluoroacetylated precursors and diamines | Reduced reaction times, potential for higher purity |
| Enzymatic Synthesis | Highly selective and environmentally friendly synthesis | Engineered enzymes and bio-based starting materials | High stereoselectivity, mild reaction conditions |
| Photoredox Catalysis | Accessing novel reaction pathways using visible light | Radical precursors and photosensitizers | Mild conditions, unique reactivity patterns |
Exploration of Undiscovered Reactivity Patterns
The chemical reactivity of this compound is not yet fully explored. The interplay between the electron-withdrawing trifluoromethyl group, the pyrazine ring, and the lactam functionality suggests a rich and complex chemical behavior. Future studies are expected to systematically investigate its reactions to unlock new synthetic possibilities.
Key research avenues include:
C-H Functionalization: Directing reactions to activate and functionalize the C-H bonds on the pyrazine ring, providing a more atom-economical way to introduce new substituents without pre-functionalization.
Cross-Coupling Reactions: Utilizing the existing atoms of the ring or introducing leaving groups to participate in cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination, as has been demonstrated with related chloropyrazines. nih.gov
Reactions at the Lactam Moiety: Investigating N-alkylation, N-arylation, and reactions with electrophiles at the oxygen or nitrogen atoms of the lactam to create a diverse set of derivatives.
Ring-Opening and Rearrangement Reactions: Exploring conditions that could lead to ring-opening or skeletal rearrangements, potentially yielding novel heterocyclic scaffolds.
Expansion of Derivatization Libraries
Given its role as a key intermediate, the systematic derivatization of this compound is a high-priority research area. myskinrecipes.com Creating large, diverse libraries of related compounds is crucial for screening in drug discovery and materials science. Research on analogous pyrazole and pyrazine systems demonstrates the potential for extensive functionalization. mdpi.commdpi.comnih.gov
Future efforts will likely focus on:
N1-Position Substitution: Introducing a wide array of alkyl, aryl, and heteroaryl groups at the N1 position of the pyrazinone ring. This is a common and effective strategy for tuning the steric and electronic properties of the molecule.
Substitution on the Pyrazine Ring: Building upon the reactivity studies (Section 8.2), new substituents will be introduced at the carbon positions of the ring to explore structure-activity relationships (SAR).
Combinatorial Chemistry: Employing high-throughput combinatorial synthesis techniques to rapidly generate large libraries of derivatives for biological screening.
| Position of Derivatization | Reaction Type | Example Substituents | Potential Application |
|---|---|---|---|
| N1-H of Lactam | Alkylation, Arylation, Acylation | Benzyl (B1604629) groups, substituted phenyl rings, acetyl groups | Modulating solubility and biological target affinity |
| C5/C6-H of Pyrazine Ring | C-H Activation, Halogenation followed by Cross-Coupling | Thienyl, morpholinyl, naphthalenyl groups | Expanding structural diversity for SAR studies |
| C=O of Lactam | Thionation, Reduction | Conversion to thioketone or methylene (B1212753) group | Creating novel scaffolds with different electronic properties |
Advanced Computational Modeling for Property Prediction and Design
In silico methods are becoming indispensable in modern chemical research for accelerating the discovery process. For this compound, computational modeling offers a powerful tool to predict its properties and guide the rational design of its derivatives. Studies on similar heterocyclic systems have successfully used these approaches to predict biological activity and understand molecular interactions. researchgate.netnih.gov
Emerging research in this area will involve:
Quantum Mechanical Calculations: Using Density Functional Theory (DFT) and other methods to calculate the electronic structure, reactivity indices, and spectral properties of the molecule, providing insights into its fundamental chemical nature.
Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models to correlate the structural features of derivatives with their biological activity, enabling the prediction of potency for newly designed compounds. nih.gov
Molecular Docking and Dynamics: Simulating the interaction of this compound derivatives with biological targets, such as enzymes or receptors, to predict binding affinities and modes of action. researchgate.net This is critical for designing targeted inhibitors.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase, reducing the likelihood of late-stage failures in drug development.
Q & A
Q. Key Findings :
- 3-Trifluoromethyl groups enhance hydrophobic interactions with receptor subpockets.
- N1-substituents (e.g., cyclohexyl) improve selectivity over A1/A2A by steric exclusion.
Table 1 : Selectivity profile of lead compound 7a
| Receptor | K (nM) | Selectivity Ratio (vs. A3AR) |
|---|---|---|
| A3AR | 12 | 1 |
| A1AR | 4200 | 350 |
| A2AAR | 6500 | 542 |
How to design this compound derivatives as PET radioligands for CRF1 receptors?
Advanced Research Question
Answer:
Key steps include:
Scaffold selection : The 3-(phenylamino)pyrazin-2(1H)-one core provides high CRF1 affinity.
Fluorine-18 labeling : Introduce -ethoxy or -fluoroalkyl groups at the 4-position of the phenyl ring.
In vivo PET imaging : Validate brain penetration and receptor occupancy in rodent models.
Case Study : []-(R)-5-chloro-1-(1-cyclopropyl-2-methoxyethyl)-3-(4-(2-fluoroethoxy)-2,5-dimethylphenylamino)pyrazin-2(1H)-one showed >90% CRF1-specific binding in primate brains .
What strategies improve brain penetration of pyrazin-2(1H)-one-based PDE5 inhibitors?
Advanced Research Question
Answer:
Optimize physicochemical properties to enhance blood-brain barrier (BBB) permeability:
- LogP : Target 2–3 to balance solubility and membrane permeability.
- Hydrogen bond donors : Minimize to <2 (e.g., replace -OH with methoxy groups).
Example : 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one achieved brain-to-plasma ratios >0.5 in SHR models, enabling central PDE5 inhibition studies .
How to resolve contradictory biological activity data in pyrazin-2(1H)-one derivatives?
Advanced Research Question
Answer:
Contradictions often arise from off-target effects or assay variability. Mitigation strategies:
Orthogonal assays : Confirm activity in cell-free (e.g., radioligand binding) and cell-based (e.g., cAMP modulation) systems.
Metabolic stability testing : Rule out false positives due to prodrug activation.
Chemoproteomics : Identify unintended targets via pull-down assays.
Example : Pyrazinones showing inconsistent A3AR antagonism were found to inhibit phosphodiesterases at high concentrations, necessitating dose-response refinement .
What bioisosteric replacements enhance the pharmacokinetic profile of pyrazin-2(1H)-one derivatives?
Advanced Research Question
Answer:
- Trifluoromethyl → cyclopropyl : Reduces metabolic oxidation while retaining hydrophobicity.
- Pyrazinone → quinoxalinone : Improves solubility via additional hydrogen-bond acceptors .
Table 2 : Pharmacokinetic comparison of Compound A (CF) vs. Compound B (cyclopropyl)
| Parameter | Compound A | Compound B |
|---|---|---|
| Cl (mL/min/kg) | 25 | 12 |
| t (h) | 1.5 | 4.2 |
| F (%) | 45 | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
